molecular formula C15H16N2O6 B554549 Z-D-Ala-OSu CAS No. 27167-53-9

Z-D-Ala-OSu

Cat. No. B554549
CAS RN: 27167-53-9
M. Wt: 320.3 g/mol
InChI Key: OFIYNISEFIEQBC-SNVBAGLBSA-N
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Description

Z-D-Ala-OSu is a white powder . It is an intermediate used in the preparation of N-α-aminoacyl derivatives of melphalan for potential use in drug targeting .


Synthesis Analysis

Z-D-Ala-OSu is synthesized using a method based on mixed anhydrides and activated esters . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .


Molecular Structure Analysis

The molecular formula of Z-D-Ala-OSu is C15H16N2O6 . Its molecular weight is 320.3 .


Chemical Reactions Analysis

Z-D-Ala-OSu is used in peptide synthesis as a coupling reagent . It is a derivative of succinimide and Z-b-Alanine, two chemical compounds that are commonly used in organic synthesis .


Physical And Chemical Properties Analysis

Z-D-Ala-OSu is a white powder with a density of 1.36 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Developing Dense Plasma Focus Capabilities at the University of Michigan

  • Overview : Discusses the Z-machine at Sandia National Laboratories, crucial for plasma physics research. The paper explores the Dense Plasma Focus (DPF), a type of z-pinch experiment, highlighting its role in fusion reactions and its potential implications in high-energy-density physics (Shah, Jordan, Mcbride, & Seyler, 2018).

Creation of a GUI for Zori, a Quantum Monte Carlo program, using Rappture

  • Overview : Addresses the challenge of making advanced scientific software, like Zori, accessible to users beyond the developers. It emphasizes the use of GUIs for complex scientific applications, making them more user-friendly and reducing errors (Olivares-Amaya, Ferrer, Lester, & Amador-Bedolla, 2007).

The Zwicky Transient Facility: Observing System

  • Overview : Explores the ZTF Observing System for studying astrophysical phenomena. The paper describes the technology and equipment used, like the Samuel Oschin Telescope, and its applications in collecting and analyzing survey data (Dekany et al., 2014).

A Brief Review of Atomic Layer Deposition: From Fundamentals to Applications

  • Overview : Reviews Atomic Layer Deposition (ALD), a technique for producing thin films of various materials. The paper highlights its applications in areas such as solar cell devices and solid oxide fuel cells, illustrating the versatility of ALD in different technologies (Johnson, Hultqvist, & Bent, 2014).

Protein Structure Refinement and Prediction via NMR Chemical Shifts and Quantum Chemistry

  • Overview : Presents a method using Bayesian probability and NMR chemical shifts for deriving structural information about proteins. This approach combines spectroscopic data with quantum chemistry for predicting protein structure, highlighting the integration of experimental and computational techniques (Le, Pearson, Dios, & Oldfield, 1995).

Z Factor: A New Index for Measuring Academic Research Output

  • Overview : Proposes the Z factor as a new method for evaluating an individual researcher's annual academic performance. This approach is highlighted as critical in contexts where funding and resources are competitive (Zhuo, 2008).

Safety And Hazards

Z-D-Ala-OSu is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

Z-D-Ala-OSu is an intermediate used in the preparation of N-α-aminoacyl derivatives of melphalan for potential use in drug targeting . This suggests potential future directions in the field of drug targeting.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIYNISEFIEQBC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356928
Record name Z-D-Ala-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Ala-OSu

CAS RN

27167-53-9
Record name Z-D-Ala-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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